molecular formula C16H29F3N2Sn B1312237 4-(Trifluoromethyl)-5-(tributylstannyl)pyrazole CAS No. 790661-62-0

4-(Trifluoromethyl)-5-(tributylstannyl)pyrazole

Cat. No. B1312237
CAS RN: 790661-62-0
M. Wt: 425.1 g/mol
InChI Key: ZIDKUDVVIPYIIF-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)-5-(tributylstannyl)pyrazole is a chemical compound with the CAS Number: 790661-62-0 . It has a molecular weight of 425.12 and its IUPAC name is 5-(tributylstannyl)-4-(trifluoromethyl)-1H-pyrazole . The compound is used as a pharmaceutical intermediate .


Synthesis Analysis

The synthesis of 4-(Trifluoromethyl)-5-(tributylstannyl)pyrazole involves palladium-catalyzed cross-coupling reactions of 5-tributylstannyl-4-fluoro-1H-pyrazole with aryl iodides . This reaction provides high yields of the corresponding 5-aryl-4-fluoro-1H-pyrazoles .


Molecular Structure Analysis

The InChI code for 4-(Trifluoromethyl)-5-(tributylstannyl)pyrazole is 1S/C4H2F3N2.3C4H9.Sn/c5-4(6,7)3-1-8-9-2-3;31-3-4-2;/h1H,(H,8,9);31,3-4H2,2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Chemical Reactions Analysis

The chemical reactions involving 4-(Trifluoromethyl)-5-(tributylstannyl)pyrazole are primarily palladium-catalyzed cross-coupling reactions with aryl iodides . These reactions provide high yields of the corresponding 5-aryl-4-fluoro-1H-pyrazoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Trifluoromethyl)-5-(tributylstannyl)pyrazole include a molecular weight of 425.12 and a storage temperature that is refrigerated .

Scientific Research Applications

Fungicidal Applications

The compound has been used in the design and synthesis of phenylethanol derivatives that have shown significant antifungal activity . These derivatives have been tested against plant pathogens such as Rhizoctonia solani, Fusarium graminearum, Botrytis cinerea, and Alternaria solani . One of the synthesized compounds, referred to as compound 6i, showed particularly strong activity against B. cinerea .

Cell Membrane Permeability Disruption

The same compound 6i was found to disrupt the permeability of B. cinerea cell membranes . This suggests potential applications in the development of treatments for fungal infections .

Structural Analysis

The compound has been used in the structural analysis of new compounds . For instance, the crystal structure of compound 6g, a derivative of the original compound, was determined using X-ray diffraction .

Synthesis of Trifluoromethylated Fused Tricyclic Pyrazoles

The compound has been used in the synthesis of trifluoromethylated fused tricyclic pyrazoles . These are an important class of heterocyclic compounds, and the development of efficient methods for their preparation is a current area of research .

Mechanistic Studies

The compound has been used in mechanistic studies, providing evidence for the in situ generation of trifluoromethylated β-diazo ketones as intermediates . This has implications for the understanding of chemical reactions and the development of new synthetic methods .

Scale-up Synthesis and Derivatization

The compound has been used in scale-up synthesis and the derivatization of the obtained fused tricyclic pyrazole products . This highlights the synthetic utility of the compound .

properties

IUPAC Name

tributyl-[4-(trifluoromethyl)-1H-pyrazol-5-yl]stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F3N2.3C4H9.Sn/c5-4(6,7)3-1-8-9-2-3;3*1-3-4-2;/h1H,(H,8,9);3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIDKUDVVIPYIIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=C(C=NN1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29F3N2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90462138
Record name 4-(Trifluoromethyl)-5-(tributylstannyl)pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethyl)-5-(tributylstannyl)pyrazole

CAS RN

790661-62-0
Record name 4-(Trifluoromethyl)-5-(tributylstannyl)pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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